

# RMC-113 Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RMC-113   |           |
| Cat. No.:            | B15607158 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**RMC-113** is a potent small molecule inhibitor targeting two key lipid kinases:

Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C) and PIKfyve.[1] This dual inhibitory activity has positioned **RMC-113** as a molecule of significant interest, particularly for its broad-spectrum antiviral properties.[1][2][3] Understanding the structure-activity relationship (SAR) of the **RMC-113** scaffold is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR for **RMC-113** and its analogs, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

RMC-113 is based on an isothiazolo[4,3-b]pyridine scaffold and has demonstrated strong binding affinity for both PIKfyve and PIP4K2C, with Ki values of 370 nM and 46 nM, respectively.[4] Its mechanism of action is linked to the disruption of cellular processes that are hijacked by various viruses for their replication and egress. Specifically, RMC-113 has been shown to reverse the impairment of autophagic flux induced by SARS-CoV-2.[1][4]

# **Core Structure and SAR Summary**

The core of **RMC-113** is a 3-alkynyl-6-aryl-disubstituted isothiazolo[4,3-b]pyridine.[3] SAR studies have focused on modifications at both the 3- and 6-positions of this central scaffold to



elucidate the chemical features that govern inhibitory activity against PIKfyve and PIP4K2C.

#### **Modifications at the 6-Aryl Position**

A variety of substituents on the aryl ring at the 6-position of the isothiazolo[4,3-b]pyridine scaffold are well-tolerated for PIKfyve inhibition. The exploration of different functional groups at this position has led to the identification of analogs with significantly enhanced potency. Notably, the introduction of a 4-carboxamide group on the aryl ring resulted in the most potent analog, exhibiting an IC50 of 1 nM against PIKfyve.[3] This suggests that the 4-position of the aryl ring is a key interaction point within the kinase binding site, where a hydrogen bond donor/acceptor moiety can significantly enhance affinity.

#### **Modifications at the 3-Alkynyl Position**

The acetylenic moiety at the 3-position has been identified as a critical feature for potent PIKfyve inhibition.[3] While some modifications are tolerated, complete removal or significant alteration of this group generally leads to a substantial loss of activity. Interestingly, a saturated ethyl linker at this position can retain potent PIKfyve inhibition, although it is less active than the original acetylene-containing counterpart.[3] This indicates that the length and rigidity of the linker at the 3-position play a crucial role in correctly positioning the molecule within the active site of PIKfyve.

## **Quantitative SAR Data**

The following tables summarize the quantitative data for **RMC-113** and its analogs, highlighting the impact of structural modifications on inhibitory activity against PIKfyve and PIP4K2C, as well as antiviral and antitumoral activities.



| Compou<br>nd | Modificat<br>ion at 6-<br>Aryl<br>Position | Modificat<br>ion at 3-<br>Alkynyl<br>Position | PIKfyve<br>IC50<br>(nM)             | PIP4K2 C Binding Affinity (Fold less potent than PIKfyve) | Antiviral<br>Activity<br>(VEEV) | Antiviral<br>Activity<br>(SARS-<br>CoV-2) | Antitumo<br>ral<br>Activity |
|--------------|--------------------------------------------|-----------------------------------------------|-------------------------------------|-----------------------------------------------------------|---------------------------------|-------------------------------------------|-----------------------------|
| RMC-113      | Unsubstit<br>uted<br>Phenyl                | Acetylen<br>e                                 | 8                                   | 2-5x                                                      | Yes                             | Yes                                       | Not<br>Reported             |
| Analog 1     | 4-<br>Carboxa<br>mide<br>Phenyl            | Acetylen<br>e                                 | 1                                   | Not<br>Reported                                           | Yes                             | Yes                                       | Yes                         |
| Analog 2     | Various<br>substituti<br>ons               | Saturate<br>d Ethyl<br>Linker                 | Less<br>potent<br>than<br>acetylene | Not<br>Reported                                           | Yes                             | Yes                                       | Some<br>analogs<br>active   |

Data synthesized from available research literature.[2][3]

## **Experimental Protocols**

Detailed methodologies are essential for the replication and extension of SAR studies. The following protocols are based on the key experiments cited in the development and characterization of **RMC-113** and its analogs.

# **Biochemical PIKfyve Inhibition Assay**

This primary assay is utilized to guide the synthetic chemistry efforts in the development of **RMC-113** analogs.[3]



- Enzyme and Substrate Preparation: Recombinant human PIKfyve is used as the enzyme source. The substrate, typically phosphatidylinositol, is prepared in a suitable buffer containing lipids to form micelles.
- Compound Incubation: A dilution series of the test compounds (including RMC-113 and its analogs) is prepared in DMSO. The compounds are then incubated with the PIKfyve enzyme in the presence of the lipid substrate and ATP.
- Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a
  defined period at a controlled temperature.
- Detection of Product: The amount of ADP produced, which is proportional to the kinase
   activity, is measured using a commercially available kinase assay kit (e.g., ADP-Glo™
   Kinase Assay). This assay measures luminescence, which is inversely proportional to the
   kinase activity.
- Data Analysis: The luminescence data is converted to percent inhibition relative to a DMSO control. The IC50 values are then calculated by fitting the data to a four-parameter logistic dose-response curve.

#### **PIP4K2C Binding Affinity Assay**

Due to the challenges in developing a robust enzymatic assay for PIP4K2C, binding affinity assays are often employed to assess the interaction of inhibitors with this target.

- Protein Immobilization: Recombinant PIP4K2C is immobilized on a suitable solid support, such as a sensor chip for Surface Plasmon Resonance (SPR) or beads for a pull-down assay.
- Ligand Interaction: The test compounds are flowed over the immobilized protein at various concentrations.
- Detection of Binding: The binding of the compound to the protein is detected. In SPR, this is measured as a change in the refractive index.
- Kinetic Analysis: The association (kon) and dissociation (koff) rates are measured, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon). A lower Kd value



indicates a higher binding affinity.

## **Antiviral Cell-Based Assays**

These assays are crucial for determining the efficacy of the compounds in a biological context.

- Cell Culture: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in appropriate media.
- Compound Treatment: Cells are pre-treated with a dilution series of the test compounds for a defined period.
- Viral Infection: The cells are then infected with the virus at a known multiplicity of infection (MOI).
- Incubation: The infected cells are incubated for a period that allows for viral replication.
- Quantification of Viral Replication: The extent of viral replication is quantified using methods such as plaque assays, quantitative PCR (qPCR) for viral RNA, or measurement of virusinduced cytopathic effect (CPE).
- Data Analysis: The EC50 (half-maximal effective concentration) is calculated from the doseresponse curves. Cytotoxicity of the compounds is also assessed in parallel to determine the therapeutic index.

# Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is key to a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the relevant pathways and workflows.





Click to download full resolution via product page

Caption: PIKfyve signaling pathway and the inhibitory action of RMC-113.



Click to download full resolution via product page

Caption: General workflow for a structure-activity relationship (SAR) study.





Click to download full resolution via product page

Caption: Proposed mechanism of antiviral action for RMC-113.

#### Conclusion

The isothiazolo[4,3-b]pyridine scaffold of **RMC-113** represents a promising starting point for the development of potent dual inhibitors of PIKfyve and PIP4K2C. The SAR studies conducted to date have provided valuable insights into the key structural features required for high-potency inhibition. Specifically, the 4-carboxamide on the 6-aryl ring and the acetylenic moiety at the 3-position have been identified as critical for optimal activity. Future work will likely focus on fine-tuning the physicochemical properties of these inhibitors to improve their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability, to advance these promising compounds towards clinical development for the treatment of viral diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [RMC-113 Structure-Activity Relationship (SAR) Studies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607158#rmc-113-structure-activity-relationship-sar-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com